molecular formula C30H28N2O2 B5081989 N,N,N',N'-tetraphenylhexanediamide

N,N,N',N'-tetraphenylhexanediamide

Cat. No.: B5081989
M. Wt: 448.6 g/mol
InChI Key: IODJGEICYXOUJV-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraphenylhexanediamide is a symmetrical diamide derivative featuring a hexanedioic acid backbone substituted with four phenyl groups at the terminal nitrogen atoms. mass 368.606) . Such structural modifications position tetraphenylhexanediamide as a candidate for applications in polymer science, coordination chemistry, and materials engineering, where steric bulk and aromaticity are critical .

Properties

IUPAC Name

N,N,N',N'-tetraphenylhexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O2/c33-29(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)23-13-14-24-30(34)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODJGEICYXOUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents on diamides profoundly influence their molecular weight, solubility, and reactivity. Below is a comparative analysis of tetraphenylhexanediamide with other tetra-substituted diamides and diamines:

Compound Molecular Formula Substituents Avg. Mass Key Properties
N,N,N',N'-Tetraphenylhexanediamide* C₃₀H₂₈N₂O₂ Phenyl ~460.56 High rigidity, low solubility in polar solvents, strong π-π interactions
N,N,N',N'-Tetrabutylhexanediamide C₂₂H₄₄N₂O₂ Butyl 368.606 Moderate hydrophobicity, flexible backbone, used as a ligand or plasticizer
N,N,N',N'-Tetrakis(2-thienylmethyl)hexanediamide C₂₈H₃₂N₂O₂S₄ Thienylmethyl ~596.88 Enhanced coordination capability with transition metals (e.g., Pd, Ru)
N,N,N',N'-Tetramethylhexanediamine C₁₀H₂₄N₂ Methyl 172.31 High basicity, used as a catalyst or crosslinking agent
N,N,N',N'-Tetraoctylpropanediamide C₃₄H₆₈N₂O₂ Octyl 552.92 Extreme hydrophobicity, potential surfactant applications

*Note: Tetraphenylhexanediamide's properties are inferred based on substituent trends from analogs.

Key Research Findings

  • Coordination Chemistry: Thienylmethyl-substituted diamides (e.g., C₂₈H₃₂N₂O₂S₄) demonstrate strong binding to Pd(II) and Ru(II) centers due to sulfur's donor capacity, suggesting tetraphenylhexanediamide could exhibit similar behavior with aromatic π-systems .
  • Thermal Stability: Phenyl groups enhance thermal stability, as seen in polyimide monomers like 3-chloro-N-phenyl-phthalimide (Tₘ > 250°C) . Tetraphenylhexanediamide may serve as a monomer for high-temperature polymers.
  • Solubility Trends: Butyl and octyl substituents increase hydrophobicity but retain solubility in organic solvents like THF or chloroform. In contrast, phenyl groups reduce solubility in non-aromatic solvents due to crystallinity .

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